molecular formula C16H21N7O2S B11000378 4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanamide

4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanamide

Cat. No.: B11000378
M. Wt: 375.5 g/mol
InChI Key: XMKQEQHICDFQCI-UHFFFAOYSA-N
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Description

4-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanamide is a complex organic compound that belongs to the class of triazolopyridazines and thiadiazoles. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanamide typically involves multiple steps, starting from commercially available reagentsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under controlled temperatures and pressures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and halogenating agents like bromine (Br2). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

4-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanamide involves its interaction with specific molecular targets. For instance, it inhibits shikimate dehydrogenase by binding to the active site of the enzyme, thereby preventing the biosynthesis of essential aromatic amino acids in microorganisms. This inhibition leads to the disruption of metabolic pathways and ultimately the death of the microorganism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanamide stands out due to its unique combination of the triazolopyridazine and thiadiazole moieties, which confer distinct biological activities and chemical properties. Its potential as an enzyme inhibitor and its applications in medicinal chemistry make it a valuable compound for further research and development .

Properties

Molecular Formula

C16H21N7O2S

Molecular Weight

375.5 g/mol

IUPAC Name

4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanamide

InChI

InChI=1S/C16H21N7O2S/c1-10(2)9-15-20-21-16(26-15)17-13(24)6-4-5-11-18-19-12-7-8-14(25-3)22-23(11)12/h7-8,10H,4-6,9H2,1-3H3,(H,17,21,24)

InChI Key

XMKQEQHICDFQCI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN=C(S1)NC(=O)CCCC2=NN=C3N2N=C(C=C3)OC

Origin of Product

United States

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